

Application Notes and Protocols: Slurry-Phase Polymerization with sMAO Supported Catalysts

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Compound of Interest

Compound Name: **Methylalumininoxane**

Cat. No.: **B055162**

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Introduction

Slurry-phase polymerization is a dominant industrial process for the production of polyolefins. The use of supported catalysts is crucial in these systems to control polymer morphology, prevent reactor fouling, and ensure high process efficiency.^{[1][2][3]} Single-site catalysts, such as metallocenes, offer the ability to produce polymers with uniform microstructural properties and narrow molecular weight distributions.^{[2][4]} However, these catalysts are typically homogeneous and require immobilization on a solid carrier for use in slurry or gas-phase reactors.^{[1][3]}

Solid **methylalumininoxane** (sMAO), a type of polymethylalumininoxane, serves as an effective "self-supported" catalyst system.^[5] Unlike traditional silica supports where the activator (MAO) is deposited onto the surface, sMAO acts as both the support and the activator. This approach can lead to significantly higher catalyst loading and, consequently, higher polymerization activities.^[5] Furthermore, the properties of sMAO can be tuned through post-synthesis modification to enhance catalytic performance, leading to higher activity and better control over polymer properties.^[5]

These notes provide detailed protocols for the synthesis of sMAO-supported catalysts and their application in slurry-phase ethylene polymerization, along with key performance data.

Application Notes

Key Advantages of sMAO Supported Catalysts:

- **High Activity:** The unique structure of sMAO allows for high loading of the active metal center, leading to exceptionally high catalytic activities compared to conventionally supported systems.[5]
- **Morphology Control:** The use of a solid support ensures the formation of polymer particles with proper morphology and high bulk densities, which is critical for industrial processes.[4]
- **Prevention of Reactor Fouling:** Immobilizing the catalyst prevents it from dissolving in the reaction medium, which can cause polymer precipitation on reactor walls and stirrers, a common issue known as reactor fouling.[1][3]
- **Tunable Performance:** The surface chemistry of sMAO can be modified. For instance, treatment with compounds like tris(pentafluorophenyl)borane ($B(C_6F_5)_3$) or pentafluorophenol (C_6F_5OH) can modify the surface methyl groups, resulting in significantly enhanced polymerization activity.[5]

Quantitative Data Summary

The performance of sMAO and other supported catalysts is highly dependent on the specific catalyst system and reaction conditions. The following tables summarize key quantitative data from cited literature.

Table 1: Effect of sMAO Modification on Ethylene Polymerization Activity
Polymerization conditions involved immobilizing rac-ethylenebis(1-indenyl)zirconium dichloride, $\{(EBI)ZrCl_2\}$, on the support.

Support Type	Modifier	Activity Increase vs. Unmodified sMAO	Reference
sMMAO	$B(C_6F_5)_3$	66%	[5]
sMMAO	C_6F_5OH	71%	[5]

Table 2: Influence of Co-catalyst Ratio on Polymerization Activity (s-POP Supported Catalyst)
While not an sMAO system, this data illustrates a typical performance trend in slurry polymerization.

[Al]:[Ti] Molar Ratio	Catalytic Activity (g PE / g cat·h)	Resulting Polymer M _v (g/mol)	Reference
40	2964	-	[6]
294	4084	2.05 x 10 ⁶	[6]

Table 3: General Performance of Supported Metallocene Catalysts in Slurry Polymerization

Catalyst System	Yield	Bulk Density	Polymer Fines	Reference
(nBuCp) ₂ ZrCl ₂ / MMAO on Diatomite	4.3 kg PE / g cat	> 0.4 g/cm ³	< 12.0 wt%	[7]
Zirconocene / MAO on Silica	1990 kg PE / mol Zr·h	-	-	[8]

Experimental Protocols

Protocol 1: Synthesis and Modification of Solid MAO (sMAO)

This protocol is based on the post-synthesis modification of sMAO to produce highly active sMMAO supports.[\[5\]](#)

- **sMAO Synthesis:** Solid **polymethylalumininoxane** (sMAO) can be synthesized via the controlled hydrolysis of trimethylaluminum (TMA) with a compound like benzoic acid, followed by thermolysis steps. The precise ratio of reactants is critical for the final activity of the support.[\[5\]](#)
- **Slurry Preparation:** In a nitrogen-filled glovebox, suspend the synthesized sMAO powder in anhydrous toluene in a reaction vessel.
- **Modifier Addition:** In a separate flask, dissolve the modifier (e.g., tris(pentafluorophenyl)borane or pentafluorophenol) in anhydrous toluene. Add this solution to the sMAO slurry.

- Sonication: Place the reaction vessel in an ultrasound bath and sonicate for approximately 1 hour. Monitor the temperature to ensure it does not exceed 45 °C to prevent thermal decomposition.[5]
- Precipitation and Washing: After sonication, allow the slurry to cool to room temperature. Add hexane to the slurry to encourage the precipitation of the modified solid support (sMMAO) and to extract by-products.
- Isolation: Isolate the colorless solid product by filtration, wash with additional hexane, and dry under vacuum.
- Characterization: The resulting sMMAO support should be characterized using techniques such as ICP-MS (to determine aluminum content), BET isotherm analysis (for specific surface area), SEM-EDX, FT-IR, and solid-state NMR spectroscopy to confirm the exchange of surface methyl groups.[5]

Protocol 2: Immobilization of Metallocene on sMAO Support

This protocol describes the loading of a metallocene precursor onto the modified sMAO support.

- Preparation: In a nitrogen-filled glovebox, add the prepared sMMAO support to a Schlenk flask equipped with a magnetic stir bar.
- Solvent Addition: Add anhydrous toluene to the flask to create a slurry.
- Catalyst Addition: Add the metallocene catalyst precursor (e.g., (EBI)ZrCl₂) to the slurry.
- Immobilization Reaction: Stir the mixture at room temperature for several hours (e.g., overnight) to allow for the immobilization of the metallocene onto the support.
- Washing: Stop stirring and allow the solid to settle. Decant the supernatant and wash the solid catalyst multiple times with anhydrous toluene and then hexane to remove any unreacted (unsupported) metallocene.
- Drying: Dry the final supported catalyst under vacuum to obtain a free-flowing powder.

Protocol 3: Slurry-Phase Ethylene Polymerization

This protocol provides a general procedure for ethylene polymerization in a slurry reactor using the prepared sMAO-supported catalyst.[6][8][9]

- **Reactor Preparation:** Thoroughly clean and dry a 2 L stainless steel autoclave reactor. Purge the reactor with high-purity nitrogen to remove air and moisture.
- **Solvent and Scavenger Addition:** Introduce anhydrous hexane or heptane (approx. 700 g) into the reactor.[6][8] Add a scavenger, such as triethylaluminum (TEAL) or tri-isobutyl aluminum (TiBA), to remove any remaining impurities in the solvent and reactor.[6][8] Stir the mixture for 10-15 minutes at room temperature.
- **Catalyst Injection:** Suspend a precise amount (e.g., 20-60 mg) of the sMAO-supported catalyst in a small amount of hexane and inject it into the reactor.
- **Polymerization:** Heat the reactor to the desired temperature (e.g., 70 °C).[6] Pressurize the reactor with ethylene gas to the target pressure (e.g., 0.6 MPa) to initiate polymerization.[6] Maintain a constant ethylene pressure and temperature throughout the reaction (e.g., 60 minutes).
- **Termination:** Stop the ethylene feed and vent the reactor.
- **Quenching:** Quench the reaction by adding a small amount of ethanol or acidified ethanol to the reactor to deactivate the catalyst.
- **Polymer Recovery:** Collect the polymer slurry. Filter the polyethylene product, wash it thoroughly with ethanol and then water.
- **Drying:** Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
- **Analysis:** Characterize the resulting polyethylene for its molecular weight (Mw), molecular weight distribution (PDI), melting point (Tm), and morphology (SEM).

Visualizations



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